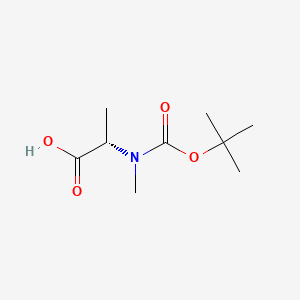

Boc-N-Me-Ala-OH

Description

Significance of Side Chain and Backbone N-Methylation in Peptidic Systems

The N-methylation of amino acids within a peptide chain is a strategic modification that profoundly influences the resulting molecule's physicochemical and biological properties. researchgate.netnih.gov This seemingly minor alteration can lead to significant enhancements in a peptide's therapeutic potential. nih.gov One of the key benefits is increased metabolic stability and resistance to proteolytic degradation, as the N-methyl group can shield the amide bond from enzymatic cleavage. researchgate.netresearchgate.netgoogle.comacs.org This modification often improves a peptide's oral bioavailability and in vivo half-life. researchgate.netspringernature.com

Historical Context of Non-Proteinogenic Amino Acid Utilization in Synthetic Chemistry

Non-proteinogenic amino acids (NPAAs), which are not among the 22 naturally encoded in the genome for protein assembly, have a rich history in synthetic chemistry. nih.govwikipedia.org The exploration of amino acid modification dates back to the early 20th century with the work of Emil Fischer, who first accomplished the monomethylation of α-amino acids. google.com His three-step process involved protecting the primary amino group, methylating the remaining N-H bond, and then deprotecting the amino group. google.com While the original methods were harsh, they laid the groundwork for the development of milder and more efficient synthetic methodologies over the past century. google.com

Beyond synthetic modifications, hundreds of NPAAs are found in nature, particularly in bacteria, fungi, and plants, where they are essential components of non-ribosomal peptides (NRPs) with potent biological activities. nih.govfrontiersin.orgmdpi.com These natural products, such as the immunosuppressant cyclosporine and the antibiotic penicillin, demonstrate the power of incorporating NPAAs to create molecules with enhanced stability and novel functions. researchgate.netnih.govenamine.net Today, thousands of NPAAs have been synthesized in the lab and are used as versatile tools in drug discovery and protein engineering to create peptides with improved therapeutic properties. nih.govfrontiersin.org

Positioning of N-α-Boc-N-methyl-L-alanine (Boc-N-Me-Ala-OH) as a Pivotal Synthetic Building Block

Within the diverse family of modified amino acids, N-α-Boc-N-methyl-L-alanine (this compound) has emerged as a crucial and versatile building block in peptide synthesis and pharmaceutical research. chemimpex.com Its utility stems from the presence of two key functional groups: the N-methyl group and the tert-butoxycarbonyl (Boc) protecting group. chemimpex.comcymitquimica.com

Scope and Objectives of Research Utilizing N-α-Boc-N-methyl-L-alanine

The application of this compound is central to a wide range of research objectives, primarily focused on the development of novel peptide-based therapeutics. chemimpex.com Researchers utilize this compound as a key starting material to synthesize peptides with enhanced drug-like properties. nih.govchemimpex.com A primary objective is to create peptides with increased resistance to enzymatic breakdown, thereby prolonging their activity in the body. researchgate.net

Furthermore, research employs this compound to investigate structure-activity relationships in drug design. chemimpex.com By systematically replacing standard amino acids with N-methylalanine, scientists can probe how conformational changes affect a peptide's interaction with its biological target, leading to the design of more potent and selective drugs. chemimpex.com This building block is also valuable in the synthesis of peptidomimetics, compounds that mimic the structure of peptides but possess improved pharmacological profiles. Specific research areas include the development of inhibitors for amyloid-β peptide aggregation, which is relevant to Alzheimer's disease, and the creation of novel therapeutic agents targeting various biological pathways. acs.orgchemimpex.com

Interactive Data Table for this compound

| Property | Value | Source |

| CAS Number | 16948-16-6 | chemimpex.comcymitquimica.comsigmaaldrich.com |

| Molecular Formula | C9H17NO4 | chemimpex.comcymitquimica.comsigmaaldrich.com |

| Molecular Weight | 203.24 g/mol | sigmaaldrich.combiosynth.com |

| Appearance | White to off-white powder | chemimpex.comcymitquimica.com |

| Melting Point | 88-94 °C | chemimpex.com |

| Optical Rotation | [a]D20 = -32 ± 2º (c=1 in EtOH) | chemimpex.com |

| Purity | ≥99% | chemimpex.com |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and dimethylformamide. | cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHQXRIIQSTJCQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16948-16-6 | |

| Record name | (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N α Boc N Methyl L Alanine and Its Derivatives

Stereoselective Synthesis Strategies for N-Methylated Alanine Precursors

The creation of N-methyl-L-alanine with the correct stereochemistry is a fundamental prerequisite for the synthesis of Boc-N-Me-Ala-OH. Various methods have been developed to achieve this, each with its own set of advantages.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthesis to guide the stereochemical outcome of subsequent reactions. wikipedia.org This strategy has been effectively applied to the synthesis of α-amino acids.

A notable example involves the use of pseudoephedrine as a chiral auxiliary. wikipedia.orgacs.org In this approach, pseudoephedrine is reacted with a glycine (B1666218) derivative to form a chiral glycinamide. The α-proton of this intermediate can be selectively removed by a non-nucleophilic base to generate an enolate. Subsequent alkylation of this enolate proceeds with high diastereoselectivity, directed by the chiral auxiliary. wikipedia.orgacs.org The auxiliary can then be cleaved to yield the desired N-methyl-α-amino acid. acs.org This method is highly practical for producing enantiomerically pure N-methyl-α-amino acids. acs.org

Another approach utilizes chiral oxazolidinones, which can be prepared from readily available amino alcohols. wikipedia.org Acylation of the oxazolidinone followed by enolization and alkylation allows for the stereoselective introduction of the methyl group. wikipedia.org The oxazolidinone auxiliary is then removed to afford the target amino acid.

Key Features of Chiral Auxiliary-Mediated Synthesis:

| Feature | Description |

| Stereocontrol | The chiral auxiliary directs the approach of reagents, leading to a high degree of stereoselectivity in the formation of the new stereocenter. wikipedia.org |

| Versatility | A wide range of chiral auxiliaries are available, allowing for the synthesis of various amino acid derivatives. wikipedia.orgrsc.org |

| Recoverability | The chiral auxiliary can often be recovered and reused, improving the overall efficiency of the synthesis. wikipedia.org |

Asymmetric Catalysis in N-Methyl-α-Amino Acid Synthesis

Asymmetric catalysis offers a powerful and efficient alternative for the synthesis of chiral N-methyl-α-amino acids. This approach utilizes a small amount of a chiral catalyst to generate large quantities of the desired enantiomerically pure product.

One prominent method is the asymmetric hydrogenation of enamides or imines. nih.gov Chiral rhodium or ruthenium complexes are often employed as catalysts for the hydrogenation of α-enamides, leading to the formation of α-amino acids with high enantioselectivity. renyi.hu Similarly, the asymmetric reduction of α-imino esters, catalyzed by chiral metal complexes, provides an efficient route to α-amino acid derivatives. nih.gov

Another strategy involves the nickel-catalyzed asymmetric cross-coupling of racemic alkyl halides with organozinc reagents. nih.gov This enantioconvergent method allows for the synthesis of a variety of unnatural α-amino acids with good yields and high enantiomeric excess. nih.gov

Examples of Asymmetric Catalytic Methods:

| Catalytic System | Reaction Type | Product |

| Chiral Rhodium/Ruthenium Complexes | Asymmetric Hydrogenation | Chiral α-Amino Acids renyi.hu |

| Chiral Palladium Complexes | Asymmetric Arylation | Chiral Arylglycine Derivatives organic-chemistry.org |

| Chiral Nickel Complexes | Enantioconvergent Cross-Coupling | Unnatural α-Amino Acids nih.gov |

Biocatalytic Approaches for Chiral N-Functionalized Amino Acids

Biocatalysis has emerged as a sustainable and highly selective method for the synthesis of chiral amino acids. symeres.com Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions.

One approach involves the use of N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida. This enzyme has been expressed in Corynebacterium glutamicum to create a whole-cell biocatalyst for the one-step conversion of sugars and methylamine (B109427) into N-methyl-L-alanine. nih.gov This fermentative process has achieved high titers and yields of the desired product. nih.gov

Another biocatalytic strategy is the reductive amination of α-keto acids catalyzed by imine reductases (IREDs) or reductive aminases (RedAms). nih.gov These NAD(P)H-dependent oxidoreductases can catalyze the coupling of an α-keto acid with an amine to produce the corresponding N-substituted α-amino acid with high enantioselectivity. nih.gov Enzyme engineering has further expanded the substrate scope and activity of these biocatalysts. nih.gov

Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase is another enzyme that has been utilized for the asymmetric synthesis of N-arylated aspartic acids. acs.orgresearchgate.net This enzyme demonstrates a broad substrate scope, facilitating the addition of various arylamines to fumarate (B1241708) with high conversion and excellent enantiomeric excess. acs.orgresearchgate.net

Advantages of Biocatalytic Synthesis:

| Advantage | Description |

| High Stereoselectivity | Enzymes often exhibit perfect enantio- and regioselectivity, leading to optically pure products. symeres.com |

| Mild Reaction Conditions | Biocatalytic reactions are typically performed in aqueous media at ambient temperature and pressure. |

| Sustainability | Biocatalysis is considered a green technology due to the use of renewable catalysts and reduced waste generation. nih.gov |

Protective Group Chemistry in the Synthesis of N-α-Boc-N-methyl-L-alanine

The strategic use of protecting groups is central to peptide synthesis, preventing unwanted side reactions and ensuring the formation of the correct peptide sequence. thermofisher.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids.

Rationales for Boc Protection in Peptide Chemistry

The Boc group is an acid-labile protecting group, meaning it is removed under acidic conditions. americanpeptidesociety.org This property is fundamental to the Boc/Bzl (benzyl) protection strategy in solid-phase peptide synthesis (SPPS). peptide.com

In Boc-based SPPS, the N-terminal Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence. thermofisher.comchempep.com The side-chain protecting groups, often benzyl-based, are stable to these conditions and are only removed at the end of the synthesis with a much stronger acid, like hydrogen fluoride (B91410) (HF). peptide.comnih.gov This orthogonality of protecting groups ensures the integrity of the peptide chain during synthesis. organic-chemistry.org

Key Advantages of Boc Protection:

Acid Labile: The Boc group is readily cleaved by acids like TFA, allowing for controlled deprotection during peptide synthesis. libretexts.org

Stability: It is stable to a wide range of reagents and conditions used in peptide coupling reactions.

Reduced Aggregation: The use of TFA for deprotection helps to solvate the growing peptide chain, which can minimize aggregation problems, especially for long or difficult sequences. peptide.comrsc.org

Compatibility: Boc-protected amino acids are compatible with various coupling reagents and solid supports used in SPPS. chempep.com

Alternative N-Protecting Group Methodologies for N-Methylated Alanine

While the Boc group is highly effective, other N-protecting groups can also be employed in the synthesis of N-methylated amino acids, depending on the specific requirements of the synthetic strategy.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another widely used N-protecting group. americanpeptidesociety.org Unlike the acid-labile Boc group, the Fmoc group is base-labile and is typically removed with a mild base like piperidine. thermofisher.com The Fmoc/tBu (tert-butyl) strategy is popular due to its milder deprotection conditions. americanpeptidesociety.org However, for sequences prone to racemization under basic conditions, the Boc strategy may be preferred. americanpeptidesociety.org

Other protecting groups that have found application in amino acid synthesis include:

Benzyloxycarbonyl (Z or Cbz): This group is typically removed by catalytic hydrogenation. researchgate.net

Allyloxycarbonyl (Alloc): This group is removed by a palladium catalyst. researchgate.net It is compatible with both Boc and Fmoc strategies. researchgate.net

o-Nitrobenzenesulfonyl (oNBS): This group is stable to both acids and bases and is often used for the N-methylation of amino acids. researchgate.netug.edu.pl

Comparison of Common N-Protecting Groups:

| Protecting Group | Abbreviation | Deprotection Condition | Key Features |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) libretexts.org | Widely used in SPPS, reduces aggregation. peptide.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) thermofisher.com | Mild deprotection, compatible with automated synthesis. americanpeptidesociety.org |

| Benzyloxycarbonyl | Z/Cbz | Catalytic Hydrogenation researchgate.net | Useful in solution-phase synthesis. |

| Allyloxycarbonyl | Alloc | Palladium Catalyst researchgate.net | Orthogonal to both Boc and Fmoc. researchgate.net |

Derivatization and Functionalization of N-α-Boc-N-methyl-L-alanine

The derivatization of N-α-Boc-N-methyl-L-alanine is a critical step for its incorporation into larger molecules, particularly peptides. This process primarily involves the activation of its carboxyl group to facilitate coupling with an amine component.

Carboxyl Group Activation Strategies for Coupling

The formation of a peptide bond requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. bachem.com However, the N-methylation in N-α-Boc-N-methyl-L-alanine introduces significant steric hindrance, making these coupling reactions challenging. scielo.org.mxcem.com This steric bulk can lead to lower reaction yields and slower reaction times compared to its non-methylated counterparts. scielo.org.mx

To overcome these challenges, a variety of coupling reagents and strategies have been developed. These reagents are designed to convert the carboxylic acid into a more reactive species, such as an active ester, acid halide, or other intermediate, facilitating the amide bond formation. mdpi.com

Common Coupling Reagents:

A comparative study of different coupling methods for sterically hindered N-methylated amino acids revealed that the choice of reagent is crucial for success. nih.gov While traditional reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used, they often result in low yields and require long reaction times for N-methylated amino acids. scielo.org.mx More efficient and popular choices include onium salts (phosphonium and aminium/uronium) and acyl halide-forming reagents.

| Reagent Type | Examples | Efficacy with N-methylated Amino Acids |

| Carbodiimides | DCC, DIC (N,N'-diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Often require additives like HOBt or HOAt to improve efficiency and reduce side reactions. mdpi.comuni-kiel.de Can be less effective for sterically hindered couplings. scielo.org.mx |

| Phosphonium (B103445) Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP®, PyBrOP® (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) | Generally effective for hindered couplings. bachem.comuni-kiel.de PyBrOP® and PyCloP have shown better results than PyBOP® for N-methylated amino acids. uni-kiel.de |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Highly effective, especially HATU, for difficult couplings involving N-methyl amino acids, leading to high yields and short reaction times. scielo.org.mxnih.gov |

| Acyl Halide Formers | Triphosgene (bis-(trichloromethyl)carbonate) | Can be used to form highly reactive acyl chlorides in situ, which is a superior method for coupling sterically hindered amino acids. google.com |

Table 1: Overview of Coupling Reagent Types for N-methylated Amino Acids

Research has shown that for the coupling of N-methyl amino acids, phosphonium reagents like PyBrOP® and PyCloP can provide significantly higher yields (70–85%) compared to reagents like PyBOP® (11–26%). uni-kiel.de The use of HATU as a coupling reagent has also proven to be highly efficient for solution-phase synthesis involving N-methyl amino acids, resulting in high yields and minimal epimerization. scielo.org.mx In a comparative study, the HBTU reagent and the PyBrOP reagent both gave significant yields in coupling reactions with N-methylated residues. nih.gov The acid chloride method, facilitated by reagents like triphosgene, is also recognized as a superior approach for these challenging couplings. google.com

Furthermore, the choice of the N-protecting group can influence the coupling efficiency. It has been observed that Fmoc or Cbz protected N-methyl amino acids are more amenable to coupling reactions than their Boc-protected counterparts when using certain phosphonium reagents. uni-kiel.de

Exploration of Side Chain Modifications in Derivatives

While N-α-Boc-N-methyl-L-alanine itself has a simple methyl side chain, its derivatives can be incorporated into larger peptides where other residues possess modified side chains. The introduction of N-methylation into a peptide backbone is a common strategy to enhance its therapeutic properties. scielo.org.mx N-methylation can increase proteolytic resistance and improve membrane permeability by altering the peptide's conformational characteristics. scielo.org.mxnih.gov

However, the process of N-methylation can be complex and may lead to side reactions. krisp.org.za A significant side reaction in peptide synthesis, particularly when dealing with N-methylated residues, is the formation of 2,5-diketopiperazines (DKP). mesalabs.com This intramolecular cyclization can lead to the cleavage of the peptide from the resin during solid-phase peptide synthesis (SPPS). The cis-amide bond conformation favored by N-methylamino acids exacerbates DKP formation. uniurb.it Strategies to mitigate this include reducing the Fmoc-deprotection time and using specific coupling agents or dipeptide building blocks. mesalabs.com

Purification and Characterization Techniques for Synthetic Intermediates

The synthesis of peptides containing N-α-Boc-N-methyl-L-alanine requires rigorous purification and characterization to ensure the identity and purity of the intermediates and final products.

Advanced Chromatographic Separation Methods (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the purification and analysis of synthetic peptides and their intermediates.

High-Performance Liquid Chromatography (HPLC): This is a primary technique for both the analysis and purification of peptide intermediates. Reversed-phase HPLC (RP-HPLC) is commonly used, where the separation is based on the hydrophobicity of the molecules. The purity of synthesized PNA monomers, for instance, can be monitored by HPLC. rsc.org For purification after synthesis, column chromatography is a standard procedure. scielo.org.mx

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for identifying and confirming the molecular weight of the desired products and any by-products formed during the synthesis.

Spectroscopic and Spectrometric Elucidation for Structural Assignments (e.g., NMR, IR)

Spectroscopic and spectrometric methods are crucial for the structural confirmation of N-α-Boc-N-methyl-L-alanine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful techniques for elucidating the detailed structure of the synthesized molecules. For example, NMR spectra can confirm the presence of the N-methyl group and the Boc protecting group, and can also be used to verify that no epimerization has occurred during the coupling reactions. scielo.org.mx

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups within the molecule, such as the carbonyl groups of the carbamate (B1207046) (Boc) and the carboxylic acid, as well as N-H bonds.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate determination of the molecular mass of a compound, which allows for the confirmation of its elemental composition. This is a standard characterization technique for newly synthesized peptide derivatives. scielo.org.mx

| Technique | Information Provided |

| HPLC | Purity assessment and purification of synthetic intermediates. |

| LC-MS | Separation, identification, and molecular weight confirmation of products and by-products. |

| NMR (¹H, ¹³C) | Detailed structural elucidation, confirmation of functional groups, and assessment of stereochemical integrity. scielo.org.mx |

| IR | Identification of key functional groups (e.g., C=O, N-H). |

| HRMS | Accurate mass determination to confirm elemental composition. scielo.org.mx |

Table 2: Common Purification and Characterization Techniques

Chiral Purity Analysis

Maintaining the stereochemical integrity of the chiral center in N-α-Boc-N-methyl-L-alanine during derivatization and coupling is of utmost importance, as the biological activity of peptides is highly dependent on their stereochemistry. mdpi.com The activation of the carboxyl group can sometimes lead to racemization or epimerization, which is the loss of chiral purity. mdpi.com This is often a result of the formation of an oxazolone (B7731731) intermediate, especially under harsh reaction conditions or with certain activating agents. mdpi.com

Several methods are employed to analyze the chiral purity of the synthesized products:

Chiral HPLC: This is a direct method for separating enantiomers or diastereomers. By using a chiral stationary phase, it is possible to resolve and quantify the different stereoisomers present in a sample.

NMR Spectroscopy: While standard NMR may not distinguish between enantiomers, the use of chiral shift reagents or the conversion of the analyte into diastereomers by reacting it with a chiral derivatizing agent can allow for the determination of enantiomeric excess by NMR.

Marfey's Method: This is a well-established method for determining the stereochemistry of amino acids. It involves the derivatization of the hydrolyzed peptide with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), followed by HPLC analysis of the resulting diastereomers. mdpi.com

The choice of coupling reagent and reaction conditions plays a significant role in preventing racemization. For instance, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-derivative, HOAt, is known to suppress racemization during peptide coupling. mdpi.comuni-kiel.de Specifically, the HATU/HOAt combination is widely used because it facilitates amide bond formation while effectively suppressing epimerization. mdpi.com

Strategic Incorporation of N α Boc N Methyl L Alanine into Peptidic Scaffolds

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, yet the inclusion of N-methylated residues like Boc-N-Me-Ala-OH necessitates significant optimization of standard protocols. The primary hurdles arise from steric hindrance, which can affect coupling efficiency, and the altered chemical properties of the N-methylated peptide backbone, which can complicate cleavage and deprotection steps. researchgate.netcem.com

The presence of a methyl group on the amide nitrogen of the peptide backbone in N-methylated amino acids introduces significant steric hindrance. cem.comgoogle.com This bulkiness impedes the approach of the incoming activated amino acid, often leading to low coupling yields and incomplete reactions. researchgate.netnih.gov The coupling of an amino acid to a sterically hindered N-methylated residue is particularly challenging and can result in deletion sequences, where one or more amino acids are missing from the final peptide. researchgate.net

To overcome these challenges, several strategies have been developed:

Advanced Coupling Reagents: Standard coupling reagents are often insufficient for driving the reaction to completion. More potent activating reagents are required. researchgate.netsigmaaldrich.com Onium-salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), especially when used with additives like HOAt (1-Hydroxy-7-azabenzotriazole), have shown improved performance. scielo.org.mxsigmaaldrich.combachem.com Phosphonium (B103445) reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective for these difficult couplings. researchgate.netnih.gov In some cases, converting the this compound to a highly reactive acid chloride using reagents like bis(trichloromethyl) carbonate (triphosgene) can facilitate the coupling. researchgate.netgoogle.com

Microwave-Assisted SPPS: The application of microwave energy has been shown to significantly enhance the efficiency of coupling sterically hindered amino acids like this compound. cem.comamazonaws.com The focused heating accelerates the reaction rates, allowing for difficult couplings to proceed to completion in a much shorter timeframe. cem.com

Extended Reaction Times and Double Coupling: To ensure complete reaction, protocols often employ extended coupling times or "double coupling," where the coupling step is repeated with a fresh portion of the activated amino acid and coupling reagent. researchgate.net

Below is a table summarizing the effectiveness of various coupling reagents for N-methylated amino acids.

| Coupling Reagent/System | Efficacy with N-Methylated Residues | Key Characteristics |

| DCC/HOBt | Low to Moderate | Prone to incomplete coupling and side reactions with sterically hindered residues. |

| HBTU/HOBt | Moderate | More effective than DCC, but can still struggle with particularly difficult sequences. |

| HATU/HOAt | High | Considered one of the most effective systems for coupling N-methylated amino acids due to the formation of a highly reactive OAt ester and the catalytic effect of the pyridine (B92270) nitrogen in HOAt. sigmaaldrich.comnih.gov |

| PyBOP/HOAt | High | A highly effective phosphonium-based reagent system for sterically demanding couplings. researchgate.netnih.gov |

| COMU | High | A modern uronium-type reagent based on Oxyma Pure, offering high efficiency comparable to HATU but with improved safety and solubility profiles. bachem.com |

| Triphosgene (BTC) | High | Used to generate highly reactive acid chlorides in situ, which can overcome steric hindrance effectively. researchgate.net |

The choice of solid support (resin) is critical for a successful SPPS, especially when synthesizing complex peptides containing N-methylated residues. The physical properties of the resin, such as its matrix composition and swelling capacity, directly influence the accessibility of the growing peptide chain to reagents in the solvent. peptide.com

Resin Swelling: Adequate swelling of the resin is essential to create a reaction environment that facilitates efficient diffusion of reagents. Aggregation of the peptide chain on the resin, a common problem with hydrophobic and N-methylated sequences, can hinder swelling and lead to incomplete reactions. peptide.com Solvents like N-methylpyrrolidone (NMP) or the addition of dimethyl sulfoxide (B87167) (DMSO) can help disrupt aggregation and improve swelling. peptide.com

Resin Type:

Polystyrene (PS) Resins: While widely used, standard PS resins may not be optimal for all N-methylated sequences due to potential aggregation issues.

PEG-Polystyrene (PEG-PS) Resins: Resins like TentaGel, which incorporate polyethylene (B3416737) glycol (PEG) grafts, offer a more polar environment that can improve solvation of the growing peptide chain and reduce aggregation. peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin: This acid-labile resin is particularly advantageous for syntheses involving this compound. acs.orgnih.gov It allows for the attachment of the first amino acid with minimal risk of racemization. Furthermore, its high acid sensitivity permits the cleavage of the final peptide under very mild acidic conditions, which helps to preserve the integrity of sensitive peptide fragments and allows for their use in segment condensation strategies. acs.orgscispace.com The steric bulk of the trityl linker can also help to inhibit side reactions like diketopiperazine formation. peptide.com

The final step of SPPS, cleavage of the peptide from the resin and removal of all side-chain protecting groups, is fraught with challenges when N-methylated residues are present. The standard reagent for this step in Boc-based synthesis is a strong acid, typically trifluoroacetic acid (TFA). sigmaaldrich.com

Acid Lability of the N-alkylated Amide Bond: The amide bond preceding an N-methylated amino acid can be susceptible to cleavage under strong acidic conditions. researchgate.net This can lead to fragmentation of the desired peptide, significantly reducing the final yield. nih.gov

Side Reactions: The highly reactive carbocations generated from the cleavage of Boc and other protecting groups can modify sensitive amino acid residues like Tryptophan or Methionine unless they are trapped by "scavengers" added to the cleavage cocktail. sigmaaldrich.comacs.org

Incomplete Deprotection: Steric hindrance around the N-methylated residue or aggregation of the peptide can sometimes lead to incomplete removal of protecting groups, resulting in a heterogeneous final product. thermofisher.com

Diketopiperazine (DKP) Formation: Peptides containing N-methylated amino acids are prone to forming cyclic dipeptides known as diketopiperazines, especially during the cleavage step. researchgate.netnih.gov This side reaction is a significant pathway for product loss.

To mitigate these challenges, cleavage conditions must be carefully optimized. This includes adjusting the composition of the TFA cocktail with appropriate scavengers (e.g., water, triisopropylsilane, ethanedithiol) and carefully controlling the cleavage time and temperature to minimize acid-catalyzed side reactions. nih.govsigmaaldrich.comthermofisher.com For peptides with an acetylated N-terminal N-methylamino acid, loss of this terminal group during TFA cleavage is a known side reaction. researchgate.netnih.gov

Resin Compatibility and Swelling Properties in SPPS Incorporating this compound

Solution-Phase Peptide Synthesis (LPPS) Methodologies

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a valuable and sometimes superior alternative, particularly for the large-scale production of peptides or for sequences that are difficult to assemble on a solid support. scielo.org.mxthieme-connect.de LPPS offers the advantage of allowing for the purification of intermediates at each step, which can be crucial when dealing with challenging couplings involving N-methylated residues. thieme-connect.de

A powerful approach in LPPS is segment condensation, where smaller, fully protected peptide fragments are synthesized independently and then coupled together to form the final, larger peptide. thieme-connect.denih.gov This convergent strategy offers several advantages for incorporating this compound:

Isolation of Difficult Couplings: The challenging coupling of or to the N-methylated residue can be performed and optimized in solution, and the resulting fragment can be purified before proceeding. This avoids the accumulation of deletion byproducts common in linear SPPS.

Improved Solubility: By carefully choosing segment-coupling points, issues related to the insolubility of long, protected peptide chains can be minimized. thieme-connect.de

The key to successful segment condensation is the coupling of the peptide fragments with minimal racemization. Reagents like DCC/HOBt have been used, but more modern reagents such as HATU are often preferred as they provide higher yields and shorter reaction times, especially when coupling fragments that include N-methylated residues. scielo.org.mx

N-methylated amino acids like this compound are frequently incorporated into cyclic peptides to enhance their conformational rigidity and, consequently, their biological activity and stability. scielo.org.mxscispace.com The N-methyl group restricts the rotation around the Cα-N bond, which can pre-organize the linear peptide precursor into a conformation that is favorable for cyclization.

The synthesis of these cyclic peptides involves assembling a linear precursor, often using a combination of SPPS and solution-phase methods, followed by a final macrocyclization step. This cyclization is typically performed in solution under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

Cyclization Reagents: A variety of coupling reagents are employed for the macrolactamization (amide bond formation) step, including HATU, HBTU, and PyBOP, often in the presence of a non-nucleophilic base like DIPEA. nih.gov

Synthetic Strategy: A common strategy involves synthesizing the linear peptide on an acid-labile resin like 2-chlorotrityl resin. scispace.com After assembling the linear sequence containing the this compound residue, the peptide is cleaved from the resin with its side-chain protecting groups still intact. This protected linear fragment is then subjected to the head-to-tail cyclization in solution. scispace.com The choice of cyclization site is crucial and is often selected to avoid coupling at a sterically hindered N-methylated residue.

The incorporation of N-methylated residues can significantly influence the outcome of the cyclization reaction, often leading to higher yields and favoring the formation of a specific cyclic conformer.

Segment Condensation Strategies

Chemoselective Ligation Approaches with N-α-Boc-N-methyl-L-alanine

Chemoselective ligation refers to the coupling of two mutually and uniquely reactive functional groups in an aqueous environment, allowing for the synthesis of large peptides and proteins from smaller, unprotected fragments. ethz.ch Native Chemical Ligation (NCL) is the most prominent of these methods. wikipedia.orgscispace.com

The classic NCL reaction involves the coupling of a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. wikipedia.orgscispace.com The reaction proceeds via a reversible transthioesterification, followed by an irreversible S-to-N acyl shift to form a native peptide bond at the ligation site. wikipedia.org While NCL traditionally requires a cysteine at the ligation junction, methods have been developed using Cys surrogates, such as thiolated amino acids, which can be converted to the native amino acid post-ligation. scispace.com

When incorporating N-methylated residues like this compound, ligation strategies must account for the altered reactivity of the N-methylamino group. While direct NCL at an N-terminal N-methylated amino acid is not standard, strategies have been developed to ligate peptide fragments containing internal N-methylated residues. One approach involves the use of N-methylcysteine as a latent thioester, which facilitates the assembly of the polypeptide chain via NCL, followed by an N→S acyl transfer to form the thioester needed for subsequent reactions. nih.gov

Other advanced ligation strategies that could be adapted for peptides containing this compound include:

Kinetically Controlled Ligation: This strategy allows for the assembly of multiple peptide fragments in a specific order by using thioesters with different reactivities. nih.gov

Thioester Surrogates: Methods using N-acyl-benzimidazolinones (Nbz) or N-acyl-N′-methyl-benzimidazolinone (MeNbz) as thioester precursors have been developed, which can be particularly useful in Fmoc-based solid-phase peptide synthesis (SPPS). nih.govrsc.org A 1,2,4-triazole-aided NCL method has been shown to be effective for ligating peptide-MeNbz fragments to cysteinyl peptides without the need for thiol additives. rsc.org

Aza-Michael Ligation: This method involves the reaction of N-nucleophiles with dehydroalanine (B155165) (Dha) to form stable amine linkages under mild, biocompatible conditions. nih.govunirioja.es A peptide containing this compound could be modified at a different site using this technique.

These approaches provide a toolkit for the assembly of complex peptides, enabling the strategic placement of N-α-Boc-N-methyl-L-alanine within a larger peptidic scaffold.

Influence of N-Methylation on Peptide Bond Formation Kinetics and Yield

The presence of a methyl group on the amide nitrogen significantly impacts the process of peptide bond formation. This modification introduces steric hindrance, which is a primary factor affecting both the rate (kinetics) and efficiency (yield) of the coupling reaction. scielo.org.mx

Kinetics: The N-methyl group on the amino acid sterically hinders the approach of the incoming activated carboxyl group, slowing down the rate of peptide bond formation. scielo.org.mxnagoya-u.ac.jp Studies comparing the reactivity of N-methylamino acids to their non-methylated counterparts in solid-phase peptide synthesis have demonstrated that the N-methylated versions are less reactive. pnas.org Research on ribosomal translation has shown a dramatic decrease in the rate of dipeptide synthesis when an N-methylated amino acid is used. For instance, substituting phenylalanine with its N-methyl analog increased the average time for dipeptide synthesis by a factor of 8,000. pnas.org

The rate of peptidyl transfer for N-methyl amino acids (NMAAs) is highly dependent on the deprotonation of the secondary amine, which acts as the nucleophile. Consequently, the reaction kinetics are strongly influenced by pH, with rates increasing significantly between pH 7 and 8.5. researchgate.netnih.gov

Yield: The steric bulk of N-methylated amino acids often leads to lower coupling yields compared to standard amino acids. scielo.org.mx This can result in incomplete reactions and the accumulation of deletion sequences, particularly when multiple N-methylated residues are incorporated consecutively. The choice of coupling reagent is critical for overcoming this challenge. For example, using highly reactive reagents like 1-H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) has been shown to improve yields significantly compared to less reactive carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC), which can result in low yields and long reaction times. scielo.org.mx More recently, powerful coupling reagents like 2-bromo-1-ethyl pyridinium (B92312) tetrafluoroborate (B81430) (BEP) have been shown to produce N-methylated peptides in good yields without significant loss of optical purity. thieme-connect.com

Furthermore, the formation of diketopiperazines, a common side reaction that cleaves the first two amino acids from the N-terminus, can be affected. Interestingly, one study found that the presence of an N-methyl group on a peptide prevented a cyclization reaction that was observed in the non-methylated analogue. scielo.org.mx

| Factor | Observation | Reason/Mitigation Strategy | Reference |

|---|---|---|---|

| Kinetics | Significantly slower reaction rates. Dipeptide synthesis time can increase by thousands of fold. | Steric hindrance from the N-methyl group. Increasing pH (7.0-8.5) can hasten the reaction by promoting deprotonation of the secondary amine. | pnas.orgnih.gov |

| Yield | Generally lower coupling yields, especially with standard coupling reagents. | Steric hindrance. Use of highly efficient coupling reagents (e.g., HATU, BEP) is required to achieve acceptable yields. | scielo.org.mxthieme-connect.com |

| Side Reactions | Can suppress certain intramolecular cyclization reactions (e.g., diketopiperazine formation). | Conformational constraints imposed by the N-methyl group. | scielo.org.mx |

Ribosomal Incorporation Strategies for N-Methylated Amino Acids

While N-methylated peptides are not typically produced ribosomally in nature, recent advances in synthetic biology have enabled their synthesis using engineered translation systems. nih.gov These strategies are crucial for creating libraries of N-methylated peptides for drug discovery and other applications. nih.gov Key approaches include the use of reconstituted translation systems, engineered ribosomes, and specialized translation factors.

A common strategy involves using an in vitro translation system, such as the PURE (Protein synthesis Using Reagents) system, which is reconstituted from purified components of the E. coli translation machinery. nih.govacs.org This allows for precise control over the components. To incorporate an N-methylated amino acid, the corresponding natural amino acid and its aminoacyl-tRNA synthetase (AARS) are omitted from the reaction. In their place, a pre-charged N-methyl-aminoacyl-tRNA is added. nih.govacs.org

Several methods exist to generate the necessary N-methyl-aminoacyl-tRNA:

Chemical N-methylation: Total tRNA is first charged with a natural amino acid using its cognate AARS and then chemically treated to methylate the amino group. nih.gov

Flexizymes: These are flexible tRNA-acylating ribozymes (RNA enzymes) that can charge tRNAs with a wide variety of non-canonical amino acids, including N-methylated ones. sci-hub.sersc.orgresearchgate.net Flexizymes recognize an activated ester of the amino acid and catalyze its attachment to a tRNA, offering great versatility. researchgate.net

The efficiency of ribosomal incorporation of N-methylated amino acids is often low due to several bottlenecks. To overcome these, researchers have developed several enhancement strategies:

Modified Ribosomes: The peptidyl transferase center (PTC) of the ribosome can be engineered to better accommodate the bulky N-methylated residues. Mutations in the 23S rRNA have been shown to significantly enhance the incorporation of N-methylated amino acids. nih.govacs.orgresearchgate.net

Engineered Elongation Factors: The elongation factor EF-Tu, which delivers aminoacyl-tRNAs to the ribosome, can have a low affinity for tRNAs charged with negatively charged or bulky N-methylated amino acids. exlibrisgroup.comroyalsocietypublishing.org Using engineered variants of EF-Tu (like EF-Sep) can improve binding and delivery. exlibrisgroup.comroyalsocietypublishing.org

Elongation Factor P (EF-P): This factor is known to help the ribosome synthesize proteins containing consecutive prolines (another N-alkylated amino acid). nih.govacs.org Studies have shown that supplementing the translation system with EF-P can also significantly improve the incorporation yields for most N-methylated amino acids. nih.govacs.org

| Strategy | Description | Key Advantage | Reference |

|---|---|---|---|

| PURE System with Pre-charged tRNA | A reconstituted translation system where a pre-synthesized N-methyl-aminoacyl-tRNA is added in place of the natural components. | High degree of control over the reaction components. | nih.govacs.org |

| Flexizyme Technology | Uses ribozymes (flexizymes) to charge tRNAs with N-methylated amino acids, which are activated as esters. | Highly versatile; can be used for a broad range of non-canonical amino acids and tRNAs. | sci-hub.sersc.org |

| Modified Ribosomes | Utilizes ribosomes with engineered 23S rRNA in the peptidyl transferase center. | Improves the catalytic efficiency of peptide bond formation with sterically hindered substrates. | nih.govacs.org |

| Elongation Factor P (EF-P) | Supplementation of the translation system with EF-P. | Enhances yields by facilitating the incorporation of N-alkylated amino acids like proline and N-methylated residues. | nih.govacs.org |

| Engineered EF-Tu | Employs variants of the elongation factor EF-Tu (e.g., EF-Sep) to improve binding to specific N-methyl-aminoacyl-tRNAs. | Overcomes low affinity of standard EF-Tu for certain non-canonical substrates, particularly those with negative charges. | exlibrisgroup.comroyalsocietypublishing.org |

Conformational and Structural Investigations of N α Boc N Methyl L Alanine Containing Peptides

Spectroscopic Analysis of N-Methylated Peptide Conformations

Spectroscopic methods are indispensable tools for elucidating the three-dimensional structures of peptides in various environments. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy provide valuable insights into the conformational landscape of N-methylated peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side Chain Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of peptides. For peptides incorporating Boc-N-Me-Ala-OH, NMR studies can reveal detailed information about the local and global folding, as well as the dynamics of the peptide backbone and its side chains.

The absence of the amide proton in N-methylated residues simplifies certain regions of the ¹H NMR spectrum, but also necessitates the use of alternative NMR techniques to derive structural restraints. Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are employed to assign proton resonances and identify through-bond and through-space connectivities. The presence of the N-methyl group introduces a singlet in the ¹H NMR spectrum, which can be a useful probe.

Studies on peptides containing N-methylalanine have shown that the N-methylation can lead to well-separated ¹H-NMR signals, which facilitates detailed conformational analysis. rsc.org The analysis of nuclear Overhauser effects (NOEs), particularly between the N-methyl protons and other protons in the peptide, can provide crucial distance restraints for structure calculations. For instance, in some cases, the methoxy (B1213986) methyl singlets of Z-D,L-MeAla-Lys(Z)-OMe have been observed to coincide, while other derivatives like Z-D,L-MeLeu-Lys(Z)-OH showed separated N-methyl singlets, aiding in the analysis. cdnsciencepub.com

Furthermore, the chemical shifts of the α-protons and the N-methyl protons are sensitive to the local conformation, particularly the cis/trans isomerization of the tertiary amide bond formed by the N-methylated residue. The energy barrier for this isomerization is lower than that of a standard peptide bond, leading to the potential for multiple conformations in solution. researchgate.net Variable temperature NMR studies can be used to probe the thermodynamics of this equilibrium.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

The introduction of N-methylated residues like this compound can significantly alter the CD spectrum of a peptide. researchgate.net While N-methylation was initially thought to favor helical conformations, many studies now suggest a preference for extended or β-turn structures. researchgate.netresearchgate.net For example, oligourea foldamers containing N-methylated residues at the N-terminus were found to maintain a helical fold, although with increased flexibility in the backbone. researchgate.net The CD spectra of these N-methylated oligoureas consistently showed a strong positive band around 203.5 nm. researchgate.net

In another study, the replacement of L-pipecolic acid with N-methyl-L-alanine in an efrapeptin C analog was investigated using vibrational circular dichroism (VCD) to determine if the peptide adopted a 3₁₀-helical conformation. researchgate.net The CD spectrum of a peptide containing Boc-L-Ala-Aib-L-Ala-OMe, which has a similar structural element, differed from comparable peptides, reflecting its unusual conformation. capes.gov.br It is important to note that peptides lacking significant secondary structure will exhibit a CD spectrum characteristic of a random coil. nih.gov

X-ray Crystallography of Peptidic Structures

X-ray crystallography provides the most detailed, atomic-resolution three-dimensional structure of a molecule in the solid state. For peptides containing this compound, crystallographic studies can precisely define the bond lengths, bond angles, and torsion angles, offering a static snapshot of a low-energy conformation.

The crystal structure of peptides can reveal specific intramolecular hydrogen bonding patterns, or the lack thereof due to N-methylation, which stabilizes certain secondary structures. For example, in a designed helical hexapeptide, X-ray diffraction confirmed a right-handed 3₁₀-helical structure stabilized by three intramolecular hydrogen bonds. researchgate.net The precise dihedral angles obtained from crystallography are invaluable for benchmarking computational models.

| Compound/Peptide | Key Structural Feature(s) from X-ray Crystallography | Reference |

| Peptide containing N-methylated glycine (B1666218) | Formation of a triangular trimer assembly | nih.govacs.org |

| Helical hexapeptide | Right-handed 3₁₀-helical structure with three intramolecular hydrogen bonds | researchgate.net |

| Boc-Aib-L-Mag-NHBzl | Dipeptide adopting a specific conformation in the crystal lattice | acs.org |

| Boc-L-Ala-Aib-L-Ala-OMe | Unusual β-turn conformation with a wide 4→1 hydrogen bond distance | capes.gov.br |

Computational Approaches to Peptide Structure and Dynamics

Computational methods are a powerful complement to experimental techniques, providing dynamic and energetic insights into peptide conformation that are often inaccessible through spectroscopy or crystallography alone.

Molecular Dynamics Simulations of N-Methylated Peptides

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For peptides containing this compound, MD simulations can explore the conformational landscape, identify stable and metastable states, and characterize the transitions between them. nih.gov

MD simulations have been used to investigate the solution structures of various peptides, including those with N-methylation. nih.govnih.gov These simulations can explicitly model the solvent, providing a more realistic environment compared to in-vacuo calculations. By analyzing the simulation trajectories, researchers can determine the preferred dihedral angles (φ and ψ) of the N-methylated residue and assess the stability of different secondary structures.

For example, MD simulations of ferrocene-peptide conjugates in dichloromethane (B109758) showed good agreement with experimental NMR and CD data, validating the force field used. researchgate.net In another study, MD simulations were employed to understand the conformational heterogeneity of hybrid tripeptides in solution, explaining the origins of different folded structures at an atomic level. researchgate.net These simulations are crucial for interpreting experimental data and for guiding the design of new peptides with desired conformational properties.

Quantum Mechanical Calculations for Conformational Preferences

Quantum mechanical (QM) calculations provide the most accurate theoretical description of molecular structure and energetics. These methods can be used to generate Ramachandran-type plots for N-methylated amino acid residues, revealing the low-energy regions of their conformational space.

QM calculations on model dipeptides, such as acetyl-N-methyl-L-alanine dimethylamide, have shown that the NMA residue has a narrow low-energy region, indicating a fixed conformation. rsc.org These calculations are essential for developing and parameterizing the force fields used in molecular dynamics simulations. researchgate.net By comparing the energies of different conformations, QM methods can predict the most stable structures and the energy barriers between them.

For instance, QM calculations have been used to refine force field parameters for dehydroamino acid residues, which share some electronic similarities with N-methylated residues. researchgate.net These refined parameters then lead to more accurate MD simulations. The combination of QM calculations and MD simulations provides a powerful, multi-scale approach to understanding the complex conformational behavior of peptides containing this compound.

Impact of N-Methylation on Peptide Backbone Flexibility and Turn Propensity

The introduction of a methyl group on the amide nitrogen of an amino acid residue, a modification present in N-α-Boc-N-methyl-L-alanine, significantly alters the conformational landscape of a peptide. This alteration stems from a combination of steric and electronic effects that influence backbone flexibility and the propensity to form turn structures.

A key consequence of N-methylation is the decreased energy barrier between the cis and trans conformations of the peptide bond. ub.edu In a typical peptide bond, the trans conformation is overwhelmingly favored. However, N-methylation lowers the energy difference, making the cis conformation more accessible. ub.edu This ability to adopt a cis amide bond is a critical factor in promoting turn structures. merckmillipore.com Turns, particularly β-turns, are crucial secondary structure motifs that allow the peptide chain to reverse its direction. The presence of an N-methylated residue, with its increased likelihood of a cis peptide bond, can act as a "turn-inducing element," facilitating the formation of these compact, folded structures. merckmillipore.comacs.org

The specific impact of N-methylation on turn propensity can also be influenced by the chirality of the flanking amino acid residues. rsc.org Studies on model cyclic peptides have shown that N-methylation between two homochiral residues (e.g., L-L or D-D) can result in an equal probability of cis or trans conformations. rsc.org However, when N-methylation occurs between two heterochiral residues (e.g., L-D or D-L), it strongly favors a trans conformation. rsc.org This differential behavior underscores the nuanced interplay of steric effects in dictating the final peptide conformation.

Furthermore, the position of the N-methylated residue within the peptide sequence is critical. When placed at the i+1 or i+2 position of a β-turn, it can introduce favorable steric strains, known as pseudoallylic strains, that help to nucleate and stabilize the turn structure. rsc.org

Table 1: Impact of N-Methylation on Peptide Structural Properties

| Structural Property | Effect of N-Methylation | Underlying Reason | Citation |

|---|---|---|---|

| Backbone Flexibility | Generally increased | Elimination of amide proton as a hydrogen bond donor, reducing intramolecular hydrogen bonding. | researchgate.netub.edu |

| Conformational Space (Ramachandran Plot) | Restricted accessible φ and ψ angles | Steric hindrance from the N-methyl group. | researchgate.net |

| Peptide Bond Conformation | Increased propensity for cis-amide bond | Lowered energy barrier between cis and trans isomers. | ub.edumerckmillipore.com |

| Turn Propensity | Enhanced, acts as a turn-inducing element | Facilitation of cis-amide bonds and favorable steric interactions. | merckmillipore.comacs.org |

| Secondary Structure Formation | Disrupts α-helices and β-sheets | Prevention of stabilizing intramolecular hydrogen bonds. | mdpi.comuq.edu.au |

Solvent Effects on the Conformation of N-α-Boc-N-methyl-L-alanine Containing Peptides

The surrounding solvent environment plays a pivotal role in dictating the conformational preferences of peptides containing N-α-Boc-N-methyl-L-alanine. The polarity of the solvent, in particular, can significantly influence the delicate balance of forces that govern peptide folding, including intramolecular hydrogen bonding and hydrophobic interactions.

In non-polar solvents, such as chloroform (B151607), peptides often adopt more compact, folded conformations stabilized by intramolecular hydrogen bonds. For Boc-Ala-OH in chloroform-d (B32938) (CDCl3), a significant population of the cis amide isomer (85%) has been observed, a conformation stabilized by an intramolecular hydrogen bond. d-nb.info This tendency to form intramolecular hydrogen bonds is reduced in more polar solvents.

Polar solvents, especially those capable of acting as hydrogen bond acceptors like dimethyl sulfoxide (B87167) (DMSO), can disrupt the secondary structures of peptides. d-nb.info They achieve this by forming strong hydrogen bonds with the peptide's amide protons, effectively competing with and weakening the intramolecular hydrogen bonds that stabilize structures like β-turns. d-nb.info For instance, VCD studies have shown that in both DMSO and chloroform solutions, the cis isomer of urethane-protected L-alanine can be expected. d-nb.info Specifically for Boc-Ala-OH, the amount of the cis amide was found to be 94% in DMSO-d6 solution. d-nb.info

Table 2: Solvent Effects on the Conformation of Alanine-Containing Peptides

| Solvent | Observed Effect on Peptide Conformation | Compound Studied | Citation |

|---|---|---|---|

| Chloroform (CDCl3) | Favors folded conformations stabilized by intramolecular hydrogen bonds. High population of cis amide isomer (85%). | Boc-Ala-OH | d-nb.info |

| Dimethyl Sulfoxide (DMSO) | Disrupts secondary structures by competing for hydrogen bonds. High population of cis amide isomer (94%). | Boc-Ala-OH | d-nb.info |

| Polar Solvents (general) | Promote helical or extended conformations over structures stabilized by intramolecular hydrogen bonds. | Ac-Aib-NHMe | nih.gov |

| Water/Aqueous Environment | Can stabilize specific folded structures, such as β-sheets, particularly when turn-inducing elements like N-methylation are present. | Model β-sheet peptides | rsc.org |

Application of N α Boc N Methyl L Alanine in the Design of Bioactive Peptidomimetics and Probes

Strategies for Enhancing Proteolytic Stability in Peptidomimetic Design

A primary obstacle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. researchgate.netresearchgate.netnih.govmdpi.comresearchgate.net The introduction of an N-methyl group on the amide backbone, a modification facilitated by the use of building blocks like Boc-N-Me-Ala-OH, is a widely adopted strategy to overcome this limitation. researchgate.netresearchgate.netmerckmillipore.com N-methylation sterically hinders the approach of proteases to the scissile amide bond, thereby dramatically increasing the peptide's resistance to enzymatic cleavage. researchgate.netmerckmillipore.comnih.gov This enhanced proteolytic stability translates to a longer in vivo half-life, a crucial attribute for therapeutic efficacy. merckmillipore.com

Studies have demonstrated that even single N-methyl substitutions can lead to a significant increase in protease resistance. For instance, the systematic replacement of amino acids with their N-methyl counterparts in a G-protein-binding peptide resulted in a dramatic increase in resistance to trypsin cleavage, with half-lives increasing from 72 to over 1000-fold. nih.gov In another study, N-methylated peptide inhibitors of amylin aggregation were found to be stable against a range of proteolytic enzymes and in human plasma, in stark contrast to their unmodified counterparts which were rapidly degraded. nih.gov This resistance is attributed to the disruption of the hydrogen-bonding network required for enzyme-substrate recognition and catalysis. nih.gov

Table 1: Impact of N-Methylation on Proteolytic Stability

| Peptide/Peptidomimetic | Modification | Outcome | Reference(s) |

|---|---|---|---|

| G-protein-binding peptide | Single N-methyl substitutions | 72 to >1000-fold increase in resistance to trypsin cleavage | nih.gov |

| Amylin aggregation inhibitors | N-methylation of alternate residues | Stable against various proteolytic enzymes and in human plasma | nih.gov |

| General Peptides | N-methylation of the amide backbone | Dramatically increased proteolytic stability | researchgate.netmerckmillipore.com |

Modulation of Receptor Binding Affinity and Selectivity in Ligand Design (In Vitro Studies)

The incorporation of N-methylalanine can significantly influence a peptide's interaction with its biological target. While N-methylation can sometimes lead to a decrease in binding affinity due to the loss of a crucial hydrogen bond donor or the introduction of steric hindrance, it can also be strategically employed to enhance both affinity and selectivity. researchgate.netacs.org The conformational constraints imposed by the N-methyl group can lock the peptide into a bioactive conformation that is more favorable for receptor binding. acs.org

In vitro studies have provided compelling evidence for this modulatory role. For example, the sequential N-methylation of an unselective cyclic peptide integrin ligand led to a remarkable enhancement in selectivity for different integrin receptor subtypes. acs.org This increased selectivity was attributed to the reduced backbone flexibility caused by N-methylation, which favored a conformation that was optimal for binding to a specific receptor while being unfavorable for others. acs.org

Furthermore, N-methyl scanning, a technique involving the systematic replacement of each amino acid with its N-methylated analog, has been used to identify positions where N-methylation can improve binding affinity. nih.gov In a study on a G-protein-binding peptide, N-methyl scanning revealed that while most substitutions decreased affinity, some maintained or even slightly improved it, highlighting the nuanced and position-dependent effects of this modification. nih.gov The ability to fine-tune receptor interactions through the precise placement of N-methylated residues like N-methylalanine is a powerful tool in the design of potent and selective peptide-based drugs. acs.org

Table 2: Effect of N-Methylation on Receptor Binding (In Vitro)

| Peptide System | Modification | Key Finding | Reference(s) |

|---|---|---|---|

| Cyclic integrin ligand | Sequential N-methylation | Tremendous enhancement in selectivity among integrin receptor subtypes | acs.org |

| G-protein-binding peptide | N-methyl scanning mutagenesis | Identified substitutions that retained binding affinity | nih.gov |

Development of Constrained Peptidic Scaffolds for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. researchgate.netrsc.org The incorporation of N-methylalanine, facilitated by the use of this compound, is a valuable strategy for creating conformationally constrained peptidic scaffolds for such studies. nih.govmerckmillipore.com By reducing the conformational flexibility of the peptide backbone, N-methylation helps to elucidate the bioactive conformation required for receptor interaction. researchgate.net

The substitution of a standard amino acid with N-methylalanine can induce specific turn conformations, such as β-turns, which are often critical for biological activity. merckmillipore.comrsc.org This conformational restriction allows researchers to probe the spatial requirements of the receptor's binding pocket with greater precision. Alanine scanning, where residues are systematically replaced by alanine, is a common technique in SAR studies; N-methyl scanning can be seen as a complementary approach that provides insights into the role of backbone conformation. nih.govpeptide.com

For example, in the development of melanocortin receptor ligands, N-methylation was used to create analogs with increased conformational constraints. While in this particular study the N-methylated analogs showed reduced biological activity, it highlighted the importance of a specific backbone conformation for receptor activation and provided valuable information for future design iterations. researchgate.net The ability to systematically introduce conformational constraints through N-methylation makes this compound an indispensable tool for dissecting the complex interplay between peptide structure and function. researchgate.net

Use in the Synthesis of Mechanistic Probes for Biochemical Research

The unique properties conferred by N-methylation make N-methylalanine a useful component in the synthesis of mechanistic probes for biochemical research. ontosight.ai These probes are designed to investigate biological processes, such as enzyme mechanisms and receptor interactions, at a molecular level. The enhanced proteolytic stability of N-methylated peptides ensures that the probe remains intact during the course of an experiment, allowing for more reliable and interpretable results. nih.gov

For instance, N-methylated peptides can be used to study the aggregation of amyloidogenic peptides, a process implicated in several neurodegenerative diseases. N-methylated derivatives of amyloid-β have been shown to inhibit fibril aggregation and reduce cytotoxicity, making them valuable tools for studying the mechanisms of amyloid formation. nih.gov Similarly, N-methylated peptides have been developed as inhibitors of amylin aggregation, which is associated with type 2 diabetes. nih.gov

Furthermore, the incorporation of N-methylalanine can alter the electronic and steric properties of a peptide, which can be exploited to probe the active sites of enzymes or the binding pockets of receptors. By observing how these modifications affect binding and activity, researchers can gain insights into the specific molecular interactions that govern these processes. The use of N-methylated amino acids in the synthesis of radiolabeled tracers and fluorescent probes further expands their utility in biochemical research, enabling the visualization and quantification of biological targets. ontosight.aisnmjournals.org

Incorporation into Macrocyclic and Cyclic Peptidic Architectures

Macrocyclization is a powerful strategy for improving the pharmacological properties of peptides, as it can enhance stability, increase receptor affinity and selectivity, and improve membrane permeability. nih.gov The incorporation of N-methylalanine, using this compound, into macrocyclic and cyclic peptide scaffolds has proven to be a highly effective approach in peptide drug design. nih.gov

N-methylation can facilitate the cyclization process by promoting conformations that bring the peptide's N- and C-termini into proximity. google.com Moreover, the presence of N-methyl groups within the cyclic structure can further constrain the peptide's conformation, leading to a more rigid and well-defined architecture. acs.org This pre-organization of the peptide into its bioactive conformation can result in a significant entropic advantage upon binding to its target, leading to higher affinity.

Several studies have demonstrated the successful incorporation of N-methylalanine into macrocyclic peptides. For example, N-methylalanine has been included in peptide sequences that undergo photoredox-mediated macrocyclization with high efficiency. princeton.edunih.gov In another instance, palladium-catalyzed intramolecular C(sp3)–H arylation was used to construct cyclophane-braced peptide macrocycles from peptides containing N-methylalanine at the C-terminus. acs.org These examples highlight the compatibility of N-methylation with various cyclization chemistries and underscore its value in the construction of complex and biologically active cyclic peptide architectures.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-α-tert-Butoxycarbonyl-N-methyl-L-alanine | This compound, Boc-MeAla-OH |

| N-methylalanine | N-Me-Ala |

| Alanine | Ala |

| Amylin | - |

| Amyloid-β | Aβ |

| Phenylalanine | Phe |

| Leucine | Leu |

| Histidine | His |

| Arginine | Arg |

| Glycine (B1666218) | Gly |

| Valine | Val |

| Lysine | Lys |

| Tyrosine | Tyr |

| Aspartic acid | Asp |

| Glutamic acid | Glu |

| Serine | Ser |

| Proline | Pro |

| Tryptophan | Trp |

| Norleucine | Nle |

| Methionine | Met |

| 1-Naphthylalanine | 1Nal |

| 2-Aminoisobutyric acid | Aib |

| Propargylglycine | Pra |

| Sarcosine | Sar |

| 2,6-Dimethyltyrosine | Dmt |

| Tert-leucine | Tle |

| O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) | HATU |

| N,N'-Diisopropylethylamine | DIPEA |

| Trifluoroacetic acid | TFA |

| N,N-Dimethylformamide | DMF |

Advanced Research Frontiers and Emerging Applications of N α Boc N Methyl L Alanine

Role in the Discovery and Synthesis of Complex Natural Products

N-methylated amino acids are prevalent constituents of numerous biologically active natural products, particularly cyclic peptides and depsipeptides synthesized by nonribosomal peptide synthetases (NRPSs). nih.govacs.org The incorporation of these residues is a natural strategy to enhance the pharmacological profile of these molecules. Consequently, Boc-N-Me-Ala-OH serves as an indispensable building block for the laboratory total synthesis and analog development of such complex natural products. uni-saarland.de

The synthesis of N-methylated peptides, which often feature in natural products like hemiasterlin, thiocoraline, and echinomycin, can be challenging. acs.org The steric hindrance caused by the N-methyl group makes peptide bond formation more difficult compared to its non-methylated counterpart. scielo.org.mx Despite these challenges, methods have been developed to incorporate building blocks like this compound efficiently. These strategies are critical for verifying the structures of isolated natural products and for producing sufficient quantities for biological evaluation. The chemical synthesis of N-methylated natural peptides allows researchers to create structural analogs, facilitating structure-activity relationship (SAR) studies to pinpoint the pharmacophore and optimize activity. For example, the immunosuppressant Cyclosporin A contains seven N-methylated amino acids, which are crucial for its bioactivity and pharmacokinetic properties. d-nb.info The ability to synthetically incorporate specific N-methylated residues using reagents like this compound is key to exploring the chemical space around these potent natural compounds. d-nb.infoacs.org

Application in Supramolecular Chemistry and Self-Assembling Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic forces. wikipedia.orgacs.org Self-assembly, the spontaneous organization of molecules into ordered structures, is a cornerstone of this field. rsc.org Amino acids and peptides are excellent building blocks for self-assembling systems due to their inherent chirality, directionality via the amide bond, and functional side chains. unimi.itacs.org

N-methylated amino acid derivatives like this compound play a unique role in this domain. The N-methyl group blocks a hydrogen bond donor site on the peptide backbone. sci-hub.se This modification alters the self-assembly pathway, leading to different supramolecular architectures compared to non-methylated peptides. By strategically placing N-methylated residues within a peptide sequence, researchers can control the formation of nanostructures, such as nanotubes, nanospheres, and hydrogels. rsc.orgsci-hub.se This control is essential for designing functional nanomaterials from the bottom up. sci-hub.se

Amino acid and peptide-based hydrogels are a class of soft materials composed of a three-dimensional network of self-assembled fibers that entrap large amounts of water. researchgate.netreading.ac.uk These materials are of great interest for biomedical applications due to their biocompatibility. The self-assembly process is driven by a balance of non-covalent interactions. reading.ac.uk

The incorporation of N-methylated amino acids influences the mechanical and structural properties of these hydrogels. For instance, preventing hydrogen bonding at specific locations within a peptide amphiphile sequence by using an N-methylated residue can disrupt the formation of mechanically strong gels, leading instead to structures like spherical micelles. sci-hub.se This demonstrates how a single methyl group can be used as a design element to tune the macroscopic properties of the resulting nanomaterial. Researchers have utilized derivatives of aromatic amino acids to create stable hydrogels, and the incorporation of nanomaterials like carbon nanotubes or graphene oxide into these gels can impart new functionalities, such as near-infrared light-triggered drug release. researchgate.net While specific studies focusing solely on this compound for hydrogel formation are less common than for aromatic derivatives like Fmoc-Phe-OH, the principles of modulating self-assembly by blocking hydrogen bonds are broadly applicable. unimi.itresearchgate.net

Molecular recognition is the specific binding of a "guest" molecule to a complementary "host" molecule, driven by non-covalent interactions. wikipedia.orgnih.gov This principle is fundamental to many biological processes and is a central theme in supramolecular chemistry. nih.govbeilstein-journals.org Synthetic host molecules, such as cavitands and crown ethers, can be designed to selectively bind specific guests. beilstein-journals.orgacs.org